N-(2-PHENYLETHYL)-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
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Overview
Description
N-(2-PHENYLETHYL)-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a phenylethyl group, a thiophene ring, and a trifluoromethyl group attached to a triazolopyrimidine core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of N-(2-PHENYLETHYL)-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiophene ring: This step involves the coupling of a thiophene derivative with the triazolopyrimidine core using palladium-catalyzed cross-coupling reactions.
Attachment of the phenylethyl group: This can be done through nucleophilic substitution reactions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under controlled conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
N-(2-PHENYLETHYL)-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents such as lithium aluminum hydride.
Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine
Scientific Research Applications
N-(2-PHENYLETHYL)-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to oxidation
Mechanism of Action
The mechanism of action of N-(2-PHENYLETHYL)-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
N-(2-PHENYLETHYL)-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be compared with other triazolopyrimidine derivatives, such as:
N-(2-phenylethyl)-5-thiophen-2-yl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide: This compound lacks the trifluoromethyl group, which may result in different chemical and biological properties.
N-(2-phenylethyl)-5-thiophen-2-yl-7-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide: The presence of a chloromethyl group instead of a trifluoromethyl group can affect the compound’s reactivity and interactions with molecular targets.
N-(2-phenylethyl)-5-thiophen-2-yl-7-(methoxy)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide: The methoxy group may impart different solubility and pharmacokinetic properties compared to the trifluoromethyl group
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
Molecular Formula |
C19H14F3N5OS |
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Molecular Weight |
417.4 g/mol |
IUPAC Name |
N-(2-phenylethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H14F3N5OS/c20-19(21,22)15-11-13(14-7-4-10-29-14)24-18-25-16(26-27(15)18)17(28)23-9-8-12-5-2-1-3-6-12/h1-7,10-11H,8-9H2,(H,23,28) |
InChI Key |
ITAXYYNQZUTCNK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=NN3C(=CC(=NC3=N2)C4=CC=CS4)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=NN3C(=CC(=NC3=N2)C4=CC=CS4)C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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